

comparative analysis of Gallium(III) oxide vs. silicon carbide for power electronics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gallium(III) oxide**

Cat. No.: **B7798060**

[Get Quote](#)

An In-Depth Comparative Analysis of **Gallium(III) Oxide** and Silicon Carbide for Next-Generation Power Electronics

Introduction

The field of power electronics is undergoing a significant transformation, moving away from traditional silicon (Si)-based devices towards wide-bandgap (WBG) semiconductors. Among the frontrunners in this new era are Silicon Carbide (SiC) and **Gallium(III) Oxide** (Ga_2O_3). SiC technology has reached commercial maturity, with a well-established manufacturing ecosystem, while the ultra-wide-bandgap semiconductor Ga_2O_3 is rapidly emerging from the research phase as a highly promising candidate for future high-power applications.^[1] Both materials enable devices with higher breakdown voltages, lower on-resistance, and superior thermal performance compared to silicon.^[1]

This guide provides an objective, data-driven comparison of β - Ga_2O_3 and 4H-SiC, the most relevant polytypes for power electronics. It is intended for researchers, scientists, and engineers, offering a summary of fundamental material properties, a review of experimental data, and detailed characterization protocols to aid in material selection and device design.

Fundamental Material Properties

The intrinsic properties of a semiconductor dictate the theoretical performance limits of a power device. Ga_2O_3 's primary advantage lies in its exceptionally wide bandgap, which leads to a much higher critical breakdown electric field. This characteristic is quantified by Baliga's Figure

of Merit (BFOM), a key indicator for a material's suitability in high-power applications.[\[2\]](#) Conversely, the most significant challenge for Ga_2O_3 is its inherently low thermal conductivity, a metric where SiC excels.[\[1\]](#)[\[2\]](#)

Property	Symbol	Unit	β -Gallium Oxide (Ga_2O_3)	4H-Silicon Carbide (4H-SiC)
Bandgap	E_g	eV	~4.8 [3] [4]	~3.26 [4] [5]
Breakdown Electric Field	E_{br}	MV/cm	~8.0 [3] [4]	~3.2 [3]
Electron Mobility	μ_n	$\text{cm}^2/\text{V}\cdot\text{s}$	up to 300 [3]	~800-1000
Thermal Conductivity	κ	$\text{W}/\text{cm}\cdot\text{K}$	0.1 - 0.3 [1] [2]	3.3 - 4.9 [1] [3]
Baliga's Figure of Merit	BFOM	(relative)	~3400 [6]	~340

Table 1: Comparison of fundamental material properties for β - Ga_2O_3 and 4H-SiC.

Comparative Analysis Electrical Performance and Device Potential

Gallium oxide's standout feature is its breakdown electric field of ~8 MV/cm, more than double that of SiC.[\[3\]](#)[\[4\]](#) This superior dielectric strength allows for the design of devices with thinner and more highly doped drift layers for a given voltage rating. The direct consequence is a significantly lower specific on-resistance ($R_{on,sp}$), leading to reduced conduction losses.[\[2\]](#) The Baliga's Figure of Merit (BFOM), proportional to E_{br}^3 , shows that Ga_2O_3 is theoretically capable of a 10-fold reduction in conduction losses compared to SiC.[\[6\]](#)[\[7\]](#) However, a significant limitation of Ga_2O_3 is the difficulty in achieving p-type conductivity, which restricts its use to unipolar devices like Schottky barrier diodes (SBDs) and field-effect transistors (FETs).[\[2\]](#)

Silicon carbide is a more mature technology with well-developed fabrication processes for both unipolar and bipolar devices.[\[1\]](#)[\[2\]](#) While its breakdown field is lower than Ga_2O_3 's, it is still

vastly superior to silicon. Its higher electron mobility and established p-type doping capability make it a versatile and reliable choice for a wide range of high-power applications.[5]

Thermal Management: The Critical Hurdle for Ga_2O_3

The most significant disadvantage of Ga_2O_3 is its extremely low thermal conductivity (0.1-0.3 W/cm·K), which is an order of magnitude lower than that of SiC (3.3-4.9 W/cm·K).[1][3] This creates a major challenge for heat dissipation in high-power density devices, leading to severe self-heating effects that can degrade performance and long-term reliability.[3]

The primary strategy to overcome this limitation is the heterogeneous integration of thin Ga_2O_3 epitaxial layers onto high-thermal-conductivity substrates, such as SiC or diamond.[3][8][9] This approach combines the superior electrical properties of Ga_2O_3 with the excellent thermal properties of the substrate. Experimental studies have demonstrated that Ga_2O_3 -on-SiC MOSFETs exhibit significantly reduced channel temperatures—by nearly 100 °C in some cases—compared to devices built on native Ga_2O_3 substrates.[3][10]

Substrate Manufacturing and Cost

A key advantage for Ga_2O_3 is the potential for low-cost, large-diameter substrate manufacturing using melt-growth methods like the edge-defined film-fed growth (EFG) technique.[2][7] This process is inherently more scalable and less energy-intensive than the sublimation growth required for SiC boules. As the substrate accounts for a large portion of the final device cost, this gives Ga_2O_3 a potential long-term cost advantage over SiC.[7]

Experimental Device Performance Data

The theoretical advantages of Ga_2O_3 are being realized in experimental devices, particularly when thermal challenges are mitigated through hetero-integration. The Power Figure of Merit (PFOM = $V_{\text{br}}^2 / R_{\text{on,sp}}$) is a comprehensive metric for comparing device performance.

Device Type	Material	Breakdown Voltage (V _{br})	Specific On-Resistance (R _{on,sp})	Power Figure of Merit (PFOM)
MOSFET	Ga ₂ O ₃ -on-SiC	2450	~20 mΩ·cm ²	~300 MW/cm ² [11] [12]
SBD	Ga ₂ O ₃	1076	5.1 mΩ·cm ²	227 MW/cm ² [13]
MOSFET (Typical)	SiC	1200-1700	4-10 mΩ·cm ²	144-720 MW/cm ²

Table 2: Representative experimental data for Ga₂O₃ and SiC power devices. SiC values represent a range for commercially available devices.

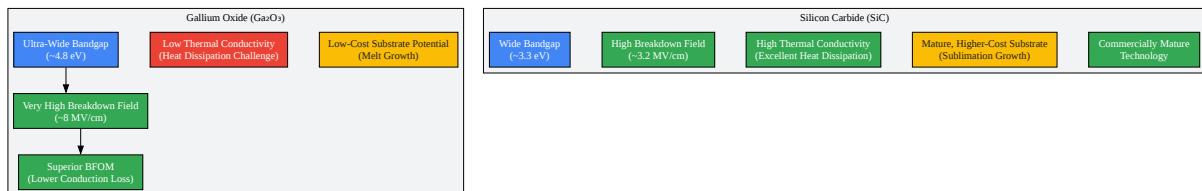
Experimental Protocols

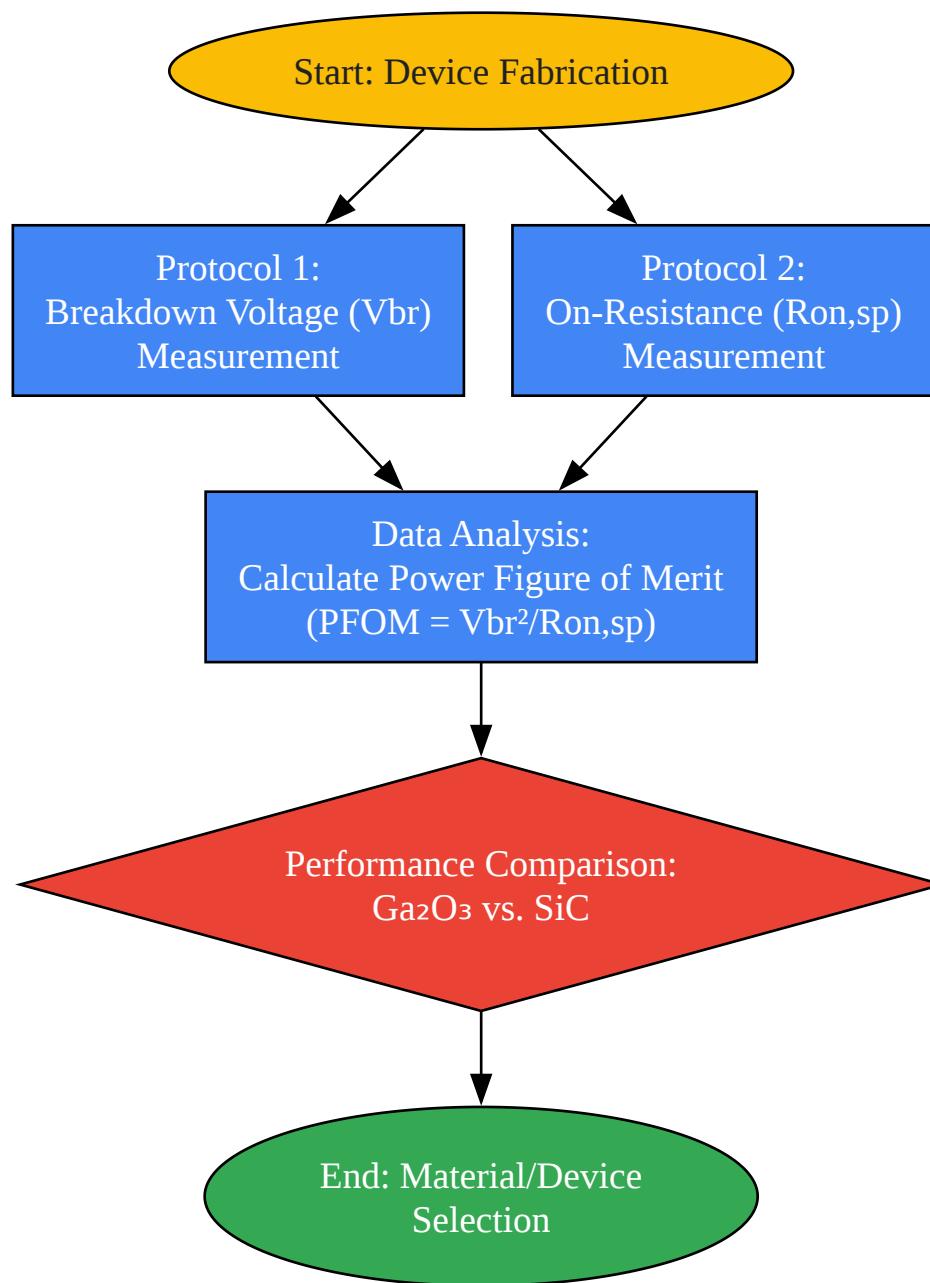
Accurate characterization is essential for evaluating device performance. The two most critical parameters are breakdown voltage and on-resistance.

Breakdown Voltage (V_{br}) Measurement

Breakdown voltage is the minimum reverse voltage that causes an insulator or semiconductor diode to become conductive.[\[14\]](#)

- Objective: To determine the reverse voltage at which the device fails, characterized by a sharp increase in leakage current.
- Apparatus: A high-voltage Source Measure Unit (SMU) or a curve tracer.[\[15\]](#)
- Methodology:
 - Place the device under test (DUT) in a secure, high-voltage test fixture. Ensure all safety precautions are followed.[\[15\]](#)
 - Connect the SMU to the DUT to apply a reverse bias (e.g., for a MOSFET, connect positive to the drain and negative to the source, with the gate shorted to the source).


- Set a current compliance limit on the SMU (e.g., 1 mA) to prevent device destruction upon breakdown.
- Apply a voltage sweep, starting from 0 V and increasing in steps. At each step, measure the resulting leakage current.
- The breakdown voltage is defined as the voltage at which the measured current reaches the predefined compliance limit.


Specific On-Resistance ($R_{on,sp}$) Measurement

Specific on-resistance is the resistance of the device in its "on" state, normalized to the active device area. It is a critical parameter that determines conduction losses.[\[16\]](#)

- Objective: To measure the resistance between the main terminals (e.g., drain and source for a MOSFET) when the device is fully turned on.
- Apparatus: A Source Measure Unit (SMU) or a combination of a precision power supply and digital multimeters.
- Methodology (for a MOSFET):
 - Connect the SMU channels to the gate, drain, and source terminals of the MOSFET.
 - Apply a gate-source voltage (V_{gs}) sufficient to fully enhance the channel and turn the device on (e.g., $V_{gs} = +15$ V).
 - Apply a small drain-source voltage (V_{ds}) to operate in the linear region (e.g., $V_{ds} = 1$ V).
 - Measure the resulting drain current (I_{ds}).
 - Calculate the on-resistance: $R_{on} = V_{ds} / I_{ds}$.
 - Measure the active area of the device using a microscope.
 - Calculate the specific on-resistance: $R_{on,sp} = R_{on} \times \text{Active Area}$ (typically in $\text{m}\Omega\cdot\text{cm}^2$).

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative Study of Gallium Oxide and Silicon Carbide [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. sanhuiabrasives.com [sanhuiabrasives.com]
- 6. researchgate.net [researchgate.net]
- 7. eepower.com [eepower.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arxiv.org [arxiv.org]
- 12. pure.psu.edu [pure.psu.edu]
- 13. β -Ga₂O₃-Based Power Devices: A Concise Review [mdpi.com]
- 14. Breakdown voltage - Wikipedia [en.wikipedia.org]
- 15. tek.com [tek.com]
- 16. 3.2.1 Breakdown Voltage and On-Resistance Relationship [iue.tuwien.ac.at]
- To cite this document: BenchChem. [comparative analysis of Gallium(III) oxide vs. silicon carbide for power electronics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7798060#comparative-analysis-of-gallium-iii-oxide-vs-silicon-carbide-for-power-electronics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com